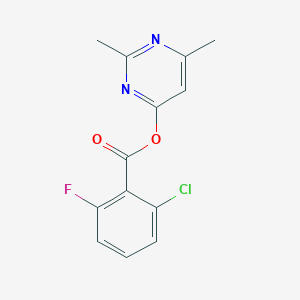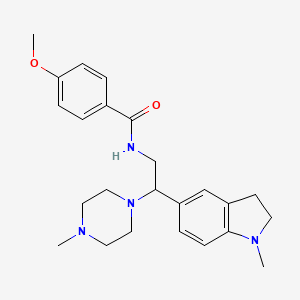
(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorine atom at the 5-position of the pyrazole ring and a methanamine group at the 3-position, with the hydrochloride salt form enhancing its solubility and stability.
作用機序
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets. They have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of pyrazole derivatives can vary greatly depending on their specific structure and the biological target they interact with. Some pyrazole derivatives have been found to exhibit antiviral activity by inhibiting viral replication
Biochemical Pathways
Pyrazole derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, some pyrazole derivatives have been found to inhibit enzymes involved in the synthesis of nucleic acids, thereby affecting the replication of viruses
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Some pyrazole derivatives have been found to inhibit viral replication, leading to a decrease in viral load
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Methanamine Group: The methanamine group is introduced through nucleophilic substitution reactions, often using methanamine or its derivatives.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
科学的研究の応用
(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
類似化合物との比較
Similar Compounds
(5-fluoro-3-phenyl-1H-pyrazole-4-carboxylic acid): Similar structure but with a carboxylic acid group instead of a methanamine group.
(5-fluoro-1H-pyrazol-3-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(5-fluoro-1H-pyrazol-3-yl)acetic acid: Similar structure but with an acetic acid group instead of a methanamine group.
Uniqueness
(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride is unique due to the presence of both the fluorine atom and the methanamine group, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form further enhances its solubility and stability, making it suitable for various applications in research and industry.
特性
IUPAC Name |
(3-fluoro-1H-pyrazol-5-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6FN3.ClH/c5-4-1-3(2-6)7-8-4;/h1H,2,6H2,(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDOUGCTYZTBLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2702180.png)
![2-fluoro-N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2702181.png)
![2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B2702183.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2702185.png)
![N'-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide](/img/structure/B2702187.png)
![1,3,5-trimethyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2702188.png)

![1-[3-(1,2,4-Oxadiazol-3-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2702192.png)


![N,N-dimethyl-4-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzene-1-sulfonamide](/img/structure/B2702196.png)

![1-[1-(3-Methylbenzenesulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2702203.png)
